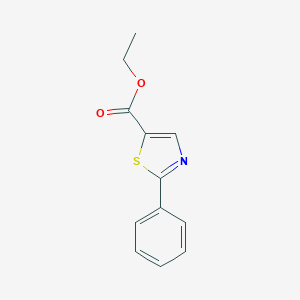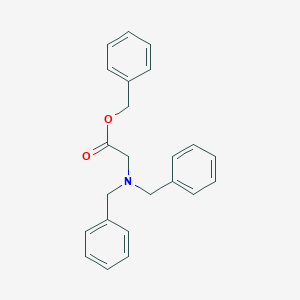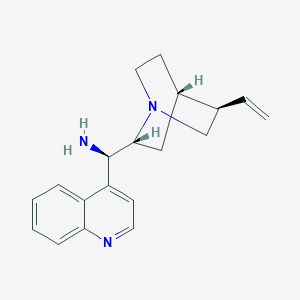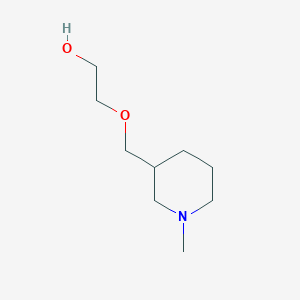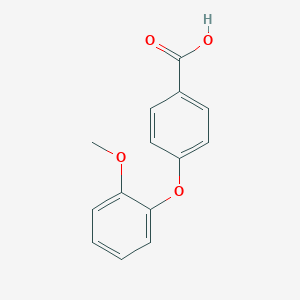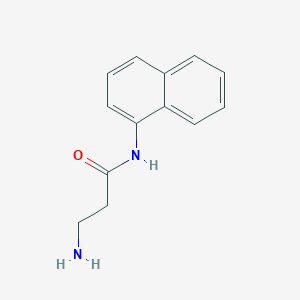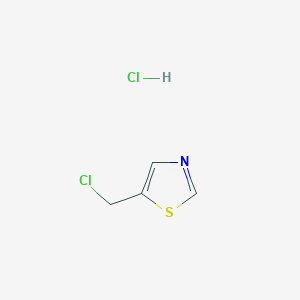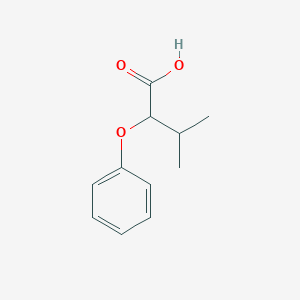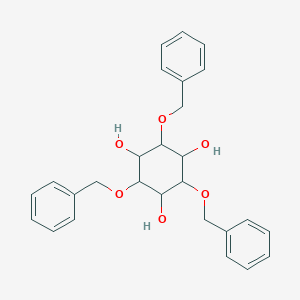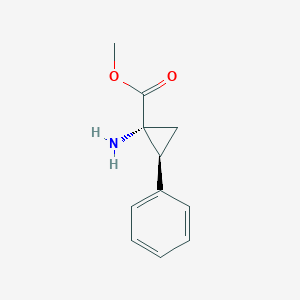
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Mechanism Of Action
The mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, but it is believed to act on multiple pathways in the body. One proposed mechanism is through the activation of the Nrf2 pathway, which is responsible for regulating cellular responses to oxidative stress. Another proposed mechanism is through the inhibition of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the study of its specific properties and potential therapeutic applications. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to fully understand its effects and potential uses.
Future Directions
There are many potential future directions for the study of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other areas of medicine. Overall, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has shown great promise in scientific research and has the potential to lead to important advancements in the field of medicine.
Synthesis Methods
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including the reaction of cyclopropane carboxylic acid with phenylmagnesium bromide followed by the addition of a chiral amine. Another method involves the reaction of cyclopropane carboxylic acid with phenylboronic acid, followed by the addition of a chiral amine and subsequent reduction.
Scientific Research Applications
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been studied extensively for its potential therapeutic properties, including its ability to act as a neuroprotective agent. Studies have shown that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can protect neurons from oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
properties
CAS RN |
197778-15-7 |
|---|---|
Product Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI Key |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R,2S)-rel- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



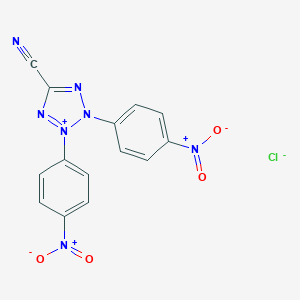
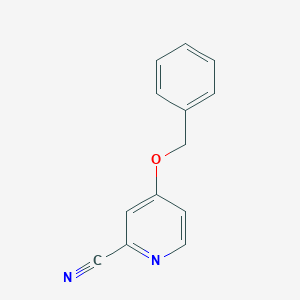
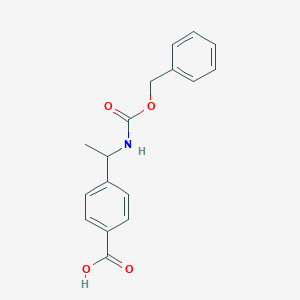
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
